molecular formula C11H13ClN2O2 B2372966 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide CAS No. 329695-68-3

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide

Cat. No.: B2372966
CAS No.: 329695-68-3
M. Wt: 240.69
InChI Key: FDVHZQKRRURKBV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide is a chemical compound with the molecular formula C11H13ClN2O2. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetyl group, a methylamino group, and a chloroacetamide group attached to a phenyl ring.

Scientific Research Applications

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and cancer.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical drug, a catalyst, or a material in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(2-aminophenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[acetyl(methyl)amino]phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVHZQKRRURKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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